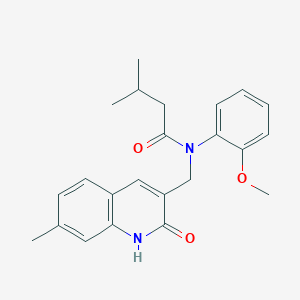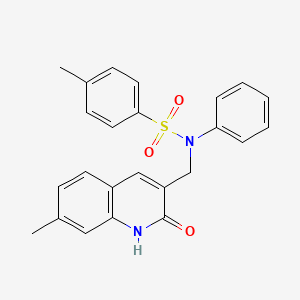
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle and are often dysregulated in cancer. SNS-032 has shown promise as a potential anti-cancer agent due to its ability to inhibit CDKs.
作用机制
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide targets CDKs, specifically CDK2, CDK7, and CDK9. CDKs are involved in regulating the cell cycle and are often dysregulated in cancer. By inhibiting CDKs, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. This compound also inhibits RNA polymerase II, which is involved in transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CDKs and RNA polymerase II, this compound has been shown to decrease the levels of cyclin D1 and cyclin E, which are involved in cell cycle progression. This compound has also been shown to increase the levels of p27, which is a CDK inhibitor that promotes cell cycle arrest. In terms of physiological effects, this compound has been shown to inhibit tumor growth in animal models and to have a favorable toxicity profile.
实验室实验的优点和局限性
One advantage of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is its specificity for CDKs. This allows for targeted inhibition of the cell cycle and promotion of apoptosis in cancer cells. Another advantage is its favorable toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to study the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential of this compound in treating other diseases, such as rheumatoid arthritis and multiple myeloma, should be further explored.
合成方法
The synthesis of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves several steps. The starting material is 4-methylbenzenesulfonyl chloride, which is reacted with piperidine to form 1-(4-methylphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学研究应用
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and multiple myeloma.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQVBBGVAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


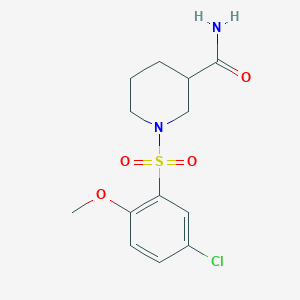

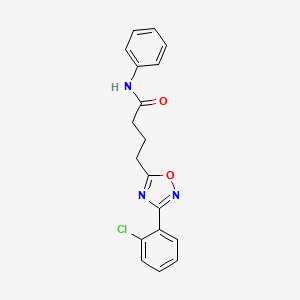

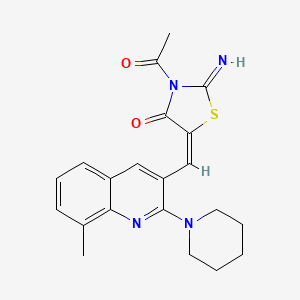
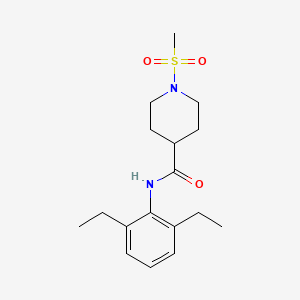
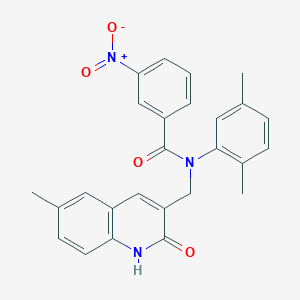

![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
